molecular formula C11H15NO B1392841 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 25200-13-9

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B1392841
CAS No.: 25200-13-9
M. Wt: 177.24 g/mol
InChI Key: BRCLAMCVMFMRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is a chemical compound . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H15NO . The InChI code is 1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities . Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been explored via multicomponent reactions .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 161.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Isoquinoline Alkaloids Research

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound related to isoquinoline alkaloids. Research on these alkaloids has revealed various potential applications:

  • Structural Characterization : Studies have characterized isoquinoline alkaloids using NMR spectroscopy and X-ray crystallography, aiding in understanding their chemical structure and properties (Jarraya et al., 2008).

  • Norepinephrine Potentiators : Research has explored derivatives of tetrahydroisoquinolines for their enantioselectivity in norepinephrine potentiating activity. This suggests potential therapeutic applications in modulating neurotransmitter systems (Kihara et al., 1995).

  • Adrenergic Blocking and Sympatholytic Activities : Certain tetrahydroisoquinoline derivatives have been shown to possess moderate adrenergic blocking and sympatholytic activities, indicating potential in cardiovascular and nervous system therapies (Aghekyan et al., 2017).

  • Parkinson's Disease Research : Tetrahydroisoquinolines have been identified in parkinsonian and normal human brains. Their similarity to compounds inducing Parkinson's disease makes them relevant for neurological research (Niwa et al., 1991).

  • Synthesis of Biological Active Structures : Research into the synthesis of tetrahydroquinolines, which are structurally related to this compound, has implications for developing compounds with potential biological activity, such as in treating type-2 diabetes (Bunce et al., 2013).

  • Analgesic and Anti-Inflammatory Effects : Some tetrahydroisoquinoline derivatives demonstrate significant analgesic and anti-inflammatory effects, highlighting their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

  • Catalytic Enantioselective Synthesis : The catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogs has potential applications in the preparation of bioactive compounds and in asymmetric catalysis (Chen et al., 2013).

  • Local Anesthetic Activity and Toxicity Evaluation : The local anesthetic activity and toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives have been studied, contributing to the development of safer and more effective anesthetics (Azamatov et al., 2023).

Future Directions

Tetrahydroisoquinoline-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, the future research directions may include the development of more potent and selective “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” derivatives for various therapeutic applications.

Biochemical Analysis

Biochemical Properties

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting mood and cognitive functions . Additionally, this compound can bind to certain receptors in the brain, modulating their activity and contributing to its potential neuroprotective effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been reported to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and survival . Furthermore, this compound can modulate the activity of ion channels, affecting the excitability of neurons and potentially offering protection against neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to inhibit monoamine oxidase, resulting in increased levels of neurotransmitters like dopamine . Additionally, this compound can interact with transcription factors, influencing gene expression and promoting the synthesis of proteins involved in neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly relevant in the context of chronic neurodegenerative diseases, where prolonged treatment may be necessary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including neuronal damage and impaired motor function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, the compound can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)10-4-3-9(13)7-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCLAMCVMFMRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 2
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 3
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 4
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 5
Reactant of Route 5
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Reactant of Route 6
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.